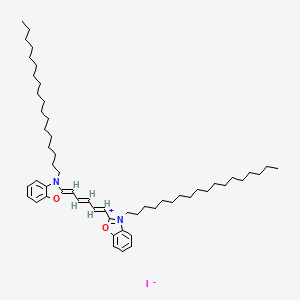

Cy2 DiC18

Description

Structure

2D Structure

Properties

CAS No. |

68006-80-4 |

|---|---|

Molecular Formula |

C55H87IN2O2 |

Molecular Weight |

935.2 g/mol |

IUPAC Name |

(2Z)-3-octadecyl-2-[(2E,4E)-5-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole iodide |

InChI |

InChI=1S/C55H87N2O2.HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-40-48-56-50-42-36-38-44-52(50)58-54(56)46-34-33-35-47-55-57(51-43-37-39-45-53(51)59-55)49-41-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-39,42-47H,3-32,40-41,48-49H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

HKAANVVRQIPXER-UHFFFAOYSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[I-] |

Synonyms |

3,3'-dioctadecyloxacarbocyanine 3,3'-dioctadecyloxacarbocyanine perchlorate diO-3,3' DIOC18 compound |

Origin of Product |

United States |

Foundational & Exploratory

The Lipophilic Tracer DiI: A Technical Guide for Neuroanatomical Studies

A comprehensive overview of 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI), a powerful tool for neuronal tracing in neuroscience research. This guide is intended for researchers, scientists, and drug development professionals.

Initially, it is important to clarify the nomenclature. The user's query referred to "Cy2 DiC18". Following an extensive review of scientific literature, it has been determined that this is likely a non-standard or erroneous term. The chemical structure and applications described align with the well-established lipophilic carbocyanine dye, DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate). The "DiC18" component accurately reflects the two C18 alkyl chains characteristic of DiI, which are crucial for its lipophilic nature. Therefore, this guide will focus on the applications and methodologies of DiI.

Core Applications in Neuroscience

DiI is a lipophilic fluorescent dye that intercalates into the lipid bilayer of cell membranes.[1] Its utility in neuroscience stems from its ability to diffuse laterally within the plasma membrane, effectively staining the entire neuron, including its soma, dendrites, axons, and dendritic spines.[1][2][3] This property makes it an invaluable tool for a variety of applications:

-

Neuroanatomical Tract Tracing: DiI is widely used for both anterograde (from cell body to axon terminal) and retrograde (from axon terminal to cell body) tracing of neuronal pathways.[4] This allows for the detailed mapping of neural circuits in both the central and peripheral nervous systems.[4][5]

-

Analysis of Neuronal Morphology: The complete labeling of neurons by DiI enables high-resolution visualization and quantitative analysis of neuronal structures. This is particularly useful for studying dendritic arborization and the density and morphology of dendritic spines, which are critical for understanding synaptic plasticity.[6][7][8]

-

Developmental Neuroscience: DiI can be used in fixed embryonic and postnatal tissue to study the development of neuronal connections and the guidance of axons to their targets.[9]

-

Investigating Pathological Changes: By revealing fine-grained neuronal morphology, DiI is employed to study the structural alterations in neurons associated with neurodevelopmental disorders, neurodegenerative diseases, and injury.[10]

Mechanism of Action

DiI's mechanism of action is based on its physicochemical properties. The molecule consists of a fluorescent indocarbocyanine headgroup and two long C18 alkyl chains. These lipophilic chains anchor the dye within the cell membrane's lipid bilayer. Once inserted, the dye can diffuse laterally throughout the continuous membrane of a neuron. This diffusion is a passive process and can occur in both living and aldehyde-fixed tissues, making it a versatile tool for post-mortem analysis.[2][5]

Quantitative Data Summary

The efficacy and parameters of DiI labeling can vary depending on the experimental conditions. The following tables summarize key quantitative data gathered from various studies.

Table 1: DiI Diffusion Rates

| Tissue Type & Condition | Temperature | Diffusion Rate | Citation(s) |

| Fixed Tissue (General) | Room Temp | 0.2 - 0.6 mm/day | [11] |

| Fixed Tissue (Human) | 37°C | ~0.01 mm/h | [5] |

| Delayed Fixation (Human) | 4°C | ~1 mm/h | [5] |

| Living Tissue | Not Specified | ~6 mm/day | [11] |

| In Vivo | Not Specified | ~6 mm/day | [12] |

| Fixed Rat Spinal Cord | Room Temp | ~2 mm/month | [12] |

Table 2: Quantitative Analysis of Dendritic Spines with DiI Labeling

| Parameter | Key Findings | Citation(s) |

| Spine Density | Fixation with 1.5% or 2.0% PFA yields higher spine densities compared to 4.0% PFA. | [2][13] |

| Spine density was found to be lower in live slices compared to lightly fixed slices, suggesting fixation aids in preserving spine structures for accurate quantification. | [7] | |

| Spine Morphology | High-quality DiI labeling allows for the classification of spine subtypes (e.g., filopodia, long-thin, stubby, mushroom). | [2][6] |

| Imaging Parameters | Optimal confocal imaging parameters for DiI-labeled spines include an excitation wavelength of 488 nm and a z-step size of 0.21-0.45 µm. | [6][14] |

Experimental Protocols

Detailed methodologies are crucial for successful DiI labeling. Below are summarized protocols for key experimental procedures.

Protocol 1: DiI Labeling of Neurons in Fixed Brain Slices

-

Tissue Preparation:

-

Perfuse the animal with a fixative solution, typically 1.5-4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Lighter fixation (1.5-2.0% PFA) is often optimal for subsequent DiI diffusion and spine visualization.[2][7]

-

Post-fix the brain in the same fixative solution for a designated period (e.g., 24-48 hours) at 4°C.

-

Section the brain into thick slices (e.g., 100-300 µm) using a vibratome.

-

-

DiI Application:

-

Crystal Application: Place a small crystal of DiI directly onto the region of interest in the brain slice using a fine needle or pulled glass capillary.[8]

-

Diolistic (Gene Gun) Application: Coat tungsten or gold microcarriers with DiI and deliver them into the tissue slice using a gene gun. This method provides a more dispersed labeling of individual neurons.

-

-

Incubation:

-

Incubate the slices in PBS or fixative solution in the dark at room temperature or 37°C. Incubation times can range from several days to weeks, depending on the desired tracing distance and tissue type.[5]

-

-

Imaging:

-

Mount the slices on glass slides with an aqueous mounting medium.

-

Visualize the DiI-labeled neurons using fluorescence or confocal microscopy. DiI is typically excited with a laser line around 540-560 nm and its emission is collected in the red spectrum.

-

Protocol 2: Combining DiI Labeling with Immunohistochemistry

Combining DiI tracing with immunohistochemistry allows for the neurochemical identification of labeled neurons and their synaptic partners.

-

DiI Labeling: Perform DiI labeling as described in Protocol 1.

-

Permeabilization: This step is critical as many detergents used for antibody penetration can cause DiI to leak from the membranes.

-

A cholesterol-specific detergent like digitonin is recommended over Triton X-100 as it better preserves the DiI labeling.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., normal serum in PBS with a low concentration of detergent).

-

Incubate the slices with the primary antibody at the appropriate dilution and temperature.

-

Wash the slices and incubate with a fluorescently-labeled secondary antibody that has a different emission spectrum from DiI (e.g., Alexa Fluor 488).

-

-

Imaging: Use a confocal microscope with appropriate laser lines and filters to visualize both the DiI and the immunofluorescent signals.

Signaling Pathways and DiI

While DiI is a structural tracer and does not directly report on signaling pathway activity, it is a critical tool for visualizing the morphological consequences of altered signaling. For instance, studies on synaptic plasticity often involve the manipulation of signaling pathways (e.g., those involving NMDA receptors, CaMKII, or CREB) and then use DiI labeling to quantify the resulting changes in dendritic spine density and morphology.[7][11] Similarly, in developmental neuroscience, DiI is used to trace axonal projections in knockout or transgenic models where genes involved in guidance cue signaling (e.g., Slit-Robo, Eph-ephrin pathways) are altered.

Visualizations

Experimental Workflow for DiI Labeling

Logical Relationship for Combining DiI and Immunohistochemistry

References

- 1. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diolistic Labeling and Analysis of Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Labeling of dendritic spines with the carbocyanine dye DiI for confocal microscopic imaging in lightly fixed cortical slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DiI-mediated analysis of pre- and postsynaptic structures in human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DiI tracing of the hypothalamic projection systems during perinatal development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combined DiI and Antibody Labeling Reveals Complex Dysgenesis of Hippocampal Dendritic Spines in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. DiOlistic Labeling of Neurons in Tissue Slices: A Qualitative and Quantitative Analysis of Methodological Variations - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of Cy2 DiC18 in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the carbocyanine dye, Cy2 DiC18, within lipid bilayers. Carbocyanine dyes are extensively utilized as fluorescent probes to investigate the structure and dynamics of biological membranes. This document details the photophysical properties, membrane interaction dynamics, and the experimental and computational methodologies used to characterize the behavior of these probes. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-characterized carbocyanine dye, DiI, as a proxy to provide a thorough understanding of the underlying principles. Detailed experimental protocols for liposome preparation, fluorescence spectroscopy, and Fluorescence Recovery After Photobleaching (FRAP) are provided, alongside a framework for molecular dynamics simulations. This guide is intended to be a valuable resource for researchers employing fluorescent probes in the study of lipid membrane systems.

Introduction to Carbocyanine Dyes and this compound

Carbocyanine dyes are a class of synthetic fluorescent molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. They are widely used in cellular and membrane biophysics due to their unique photophysical properties. These dyes are typically lipophilic and cationic, exhibiting low fluorescence in aqueous environments but becoming highly fluorescent upon incorporation into lipid bilayers[1]. This fluorogenic property makes them excellent probes for staining and tracking lipid membranes.

The general structure of a carbocyanine dye consists of two heterocyclic moieties, such as indole, benzoxazole, or benzothiazole, connected by a polymethine chain of varying length. The length of this chain and the nature of the heterocyclic rings determine the absorption and emission spectra of the dye. Attached to the nitrogen atoms of the heterocyclic rings are alkyl chains of varying lengths, which anchor the dye within the lipid bilayer[2].

Cy2 is a specific type of cyanine dye with an excitation maximum around 492 nm and an emission maximum around 508 nm, placing it in the green region of the visible spectrum. The "DiC18" designation refers to the two octadecyl (C18) alkyl chains attached to the indolenine rings. These long hydrocarbon tails confer a high degree of lipophilicity to the molecule, ensuring its stable insertion and retention within the lipid bilayer.

Mechanism of Action in Lipid Bilayers

The interaction of this compound with a lipid bilayer is a multi-step process driven by hydrophobic and electrostatic interactions.

Insertion and Orientation

Upon introduction to an aqueous environment containing lipid vesicles, the lipophilic this compound molecules partition from the aqueous phase into the lipid bilayer. The two C18 alkyl chains insert into the hydrophobic core of the membrane, aligning themselves with the acyl chains of the lipid molecules. The chromophore of the carbocyanine dye, which is the light-absorbing and emitting part of the molecule, orients itself parallel to the surface of the membrane, residing in the interfacial region between the polar headgroups and the nonpolar acyl chains[3]. Molecular dynamics simulations of the similar DiI-C18(3) molecule show its headgroup located approximately 0.63 nm below the lipid headgroup-water interface[3]. This specific orientation minimizes the exposure of the hydrophobic chromophore to the aqueous environment while allowing the alkyl chains to be stabilized within the hydrophobic core.

Figure 1: Schematic of this compound inserted into a lipid bilayer.

Photophysical Changes upon Membrane Insertion

In an aqueous solution, this compound has a very low fluorescence quantum yield. This is because the polymethine chain can undergo efficient non-radiative decay through cis-trans isomerization (rotation around the carbon-carbon bonds)[4]. Upon insertion into the viscous environment of the lipid bilayer, this rotational freedom is restricted. This restriction of intramolecular motion reduces the rate of non-radiative decay, leading to a significant increase in the fluorescence quantum yield and a longer fluorescence lifetime[5]. The specific photophysical properties are also sensitive to the local environment, such as the polarity and packing of the lipid acyl chains.

Quantitative Data

| Property | Value (for DiI in DPPC) | Experimental Condition | Reference |

| Fluorescence Lifetime | Biexponential decay:τ₁ ≈ 0.3-0.4 nsτ₂ ≈ 0.9-1.3 ns | Dipalmitoylphosphatidylcholine (DPPC) bilayers | [1] |

| Chromophore Angle | 77 ± 17° (with respect to bilayer normal) | Molecular Dynamics Simulation | [3] |

| Headgroup Location | 0.63 nm below the lipid headgroup-water interface | Molecular Dynamics Simulation | [3] |

| Lateral Diffusion Coefficient | 9.7 ± 0.02 × 10⁻⁸ cm²/s | Molecular Dynamics Simulation | [3] |

Experimental Protocols

Liposome Preparation with this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.

Materials:

-

Desired lipid(s) (e.g., POPC, DPPC) in chloroform

-

This compound in chloroform or ethanol

-

Chloroform

-

Hydration buffer (e.g., PBS, HEPES-buffered saline)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

Procedure:

-

Lipid/Dye Mixture Preparation: In a round-bottom flask, combine the desired amount of lipid solution and this compound solution. The final dye concentration is typically in the range of 0.1 to 1 mol%.

-

Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the hydration buffer to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.

-

Vortexing: Vortex the flask vigorously to disperse the lipid film and form multilamellar vesicles (MLVs).

-

Extrusion: Load the MLV suspension into an extruder pre-heated to the same temperature as the hydration buffer. Force the suspension through the polycarbonate membrane multiple times (typically 11-21 passes) to form LUVs of a defined size.

-

Storage: Store the liposome suspension at 4°C and protected from light.

Figure 2: Workflow for Liposome Preparation with this compound.

Fluorescence Spectroscopy

This protocol outlines the measurement of fluorescence emission spectra and the determination of the relative fluorescence quantum yield.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Liposome suspension containing this compound

-

Buffer solution (same as used for liposome preparation)

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, with a known quantum yield)

Procedure:

-

Instrument Setup: Set the excitation and emission wavelengths on the fluorometer. For Cy2, the excitation is typically around 492 nm, and the emission is measured from 500 nm to 650 nm.

-

Sample Preparation: Dilute the liposome suspension with buffer in a quartz cuvette to an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Spectral Measurement: Record the fluorescence emission spectrum of the sample.

-

Quantum Yield Measurement (Relative Method): a. Prepare a solution of the quantum yield standard with an absorbance matching that of the sample at the same excitation wavelength. b. Record the fluorescence emission spectrum of the standard under the same experimental conditions. c. Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard. d. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Figure 3: Workflow for Fluorescence Spectroscopy and Quantum Yield Measurement.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral diffusion of fluorescently labeled molecules in a membrane.

Materials:

-

Confocal laser scanning microscope with a high-power laser for bleaching

-

Live-cell imaging chamber

-

Cells with membranes labeled with this compound or a supported lipid bilayer (SLB) with incorporated this compound

Procedure:

-

Sample Preparation: Prepare cells labeled with this compound or an SLB on a glass coverslip and mount it in the imaging chamber.

-

Image Acquisition Setup: a. Select a region of interest (ROI) on the membrane. b. Set the imaging parameters (laser power, detector gain, scan speed) to obtain a good signal-to-noise ratio without causing significant photobleaching during pre- and post-bleach imaging.

-

Pre-bleach Imaging: Acquire a few images of the ROI to establish the initial fluorescence intensity.

-

Photobleaching: Use a high-intensity laser pulse to photobleach the fluorescent molecules within the defined ROI.

-

Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area.

-

Data Analysis: a. Measure the fluorescence intensity in the bleached ROI over time. b. Correct for photobleaching during post-bleach imaging by monitoring the fluorescence intensity in a non-bleached control region. c. Normalize the recovery curve. d. Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

Figure 4: Workflow for a FRAP Experiment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide atomic-level insights into the behavior of this compound in a lipid bilayer.

General Workflow:

-

System Setup: a. Build a lipid bilayer of the desired composition (e.g., POPC, DPPC) using a membrane builder tool. b. Insert one or more this compound molecules into the bilayer. c. Solvate the system with water and add ions to neutralize the system and achieve the desired ionic strength.

-

Parameterization: Obtain or develop force field parameters for the this compound molecule that are compatible with the chosen lipid and water force fields.

-

Minimization and Equilibration: a. Perform energy minimization to remove any steric clashes. b. Run a series of equilibration simulations with restraints on the dye and lipid molecules, gradually releasing the restraints to allow the system to relax to a stable state.

-

Production Run: Run a long (nanoseconds to microseconds) production simulation without restraints to sample the conformational space and dynamics of the system.

-

Analysis: Analyze the trajectory to calculate various properties, including:

-

Location and orientation of the dye within the bilayer.

-

Effect of the dye on bilayer properties (e.g., thickness, area per lipid).

-

Lateral and rotational diffusion of the dye.

-

Interactions between the dye and lipid molecules.

-

Figure 5: Workflow for Molecular Dynamics Simulation.

Conclusion

This compound is a valuable tool for studying the biophysics of lipid membranes. Its mechanism of action is well-understood, involving stable insertion into the lipid bilayer with a defined orientation, leading to a significant increase in fluorescence. While specific quantitative photophysical data for this compound is sparse, the behavior of analogous carbocyanine dyes provides a strong basis for interpreting experimental results. The experimental and computational protocols detailed in this guide offer a robust framework for researchers to effectively utilize this compound and similar probes to investigate the complex and dynamic nature of lipid bilayers. Further research dedicated to the precise characterization of this compound in various lipid environments would be beneficial to the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring Membrane Lipid and Protein Diffusion by FRAP | Springer Nature Experiments [experiments.springernature.com]

- 3. Interaction of Cyanine-D112 with Binary Lipid Mixtures: Molecular Dynamics Simulation and Differential Scanning Calorimetry Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the influence of xanthene dyes on the physical properties of lipid membranes using the molecular dynamics simulation - Malykhina - Cell and Tissue Biology [journals.eco-vector.com]

- 5. Molecular dynamics simulations of DiI-C18(3) in a DPPC lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Spectrum of Lipophilic Tracers: A Technical Guide to the DiIC18 Dye Family

A Note on Nomenclature: The term "Cy2 DiC18" is not a standard chemical identifier and appears to be a misnomer. It likely refers to a member of the lipophilic dialkylcarbocyanine iodide (DiI) family of dyes, which are characterized by two octadecyl (C18) lipid tails. The "Cy" designation in cyanine dyes typically relates to the number of carbons in the polymethine bridge, influencing the spectral properties. However, Cy2 is a distinct green-emitting dye. This guide will focus on the widely used 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine dyes, clarifying the properties of the most common variants to ensure accurate selection for research applications.

Introduction to the DiIC18 Family of Lipophilic Tracers

The 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine (DiIC18) dyes are a class of lipophilic fluorescent probes extensively used in life sciences for labeling cell membranes and other lipid-rich structures. Their defining features include two long C18 alkyl chains that anchor the molecule within the lipid bilayer, and a polymethine bridge of varying length connecting two indole rings, which dictates the dye's spectral characteristics. These dyes are virtually non-fluorescent in aqueous environments but exhibit strong fluorescence and high photostability upon incorporation into membranes. This property makes them ideal for applications requiring high contrast and long-term tracking of cells and organelles.

Chemical Structure and Core Properties

The core structure of the DiIC18 family consists of two indolenine rings linked by a polymethine chain, with two octadecyl tails attached to the nitrogen atoms of the indole rings. The length of the polymethine bridge is a key determinant of the dye's absorption and emission wavelengths. The most commonly used members of this family are DiIC18(3), DiIC18(5), and DiIC18(7), often referred to as DiI, DiD, and DiR, respectively.

Chemical Identification and Physical Properties

| Parameter | DiIC18(3) (DiI) | DiIC18(5) (DiD) | DiIC18(7) (DiR) |

| IUPAC Name | 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine | 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine | 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine |

| CAS Number | 41085-99-8 (perchlorate) | 127274-91-3 (4-chlorobenzenesulfonate salt) | 100068-60-8 (iodide) |

| Molecular Formula | C59H97N2+ | C61H99N2+ | C63H101N2+ |

| Molecular Weight | 834.42 g/mol (cation) | 860.46 g/mol (cation) | 886.49 g/mol (cation) |

Spectral Properties

The length of the polymethine bridge directly influences the electron delocalization, resulting in a shift of the absorption and emission spectra to longer wavelengths with increasing chain length.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Color |

| DiIC18(3) (DiI) | 549 | 565 | ~148,000 | Orange-Red |

| DiIC18(5) (DiD) | 644 | 665 | ~250,000 | Far-Red |

| DiIC18(7) (DiR) | 750 | 780 | ~250,000 | Near-Infrared |

Mechanism of Action and Applications

The lipophilic nature of the DiIC18 dyes governs their mechanism of action. When applied to cells or tissues, the octadecyl tails insert into the lipid bilayer of the cell membrane. Once anchored, the dye can diffuse laterally within the membrane, leading to uniform staining of the entire cell surface. This property is fundamental to their primary applications.

Key Applications:

-

Neuronal Tracing: DiIC18 dyes are extensively used for anterograde and retrograde tracing of neuronal pathways in both fixed and living tissues.[1][2] The slow diffusion rate in fixed tissue allows for precise mapping of neuronal connections over long periods.

-

Cell Tracking and Fate Mapping: The stable and non-toxic labeling allows for long-term tracking of cell migration, proliferation, and differentiation in developmental biology and cell transplantation studies.

-

Membrane Fluidity Studies: The fluorescence properties of DiIC18 dyes can be sensitive to the local lipid environment, enabling studies of membrane fluidity and dynamics.

-

Cell-Cell Fusion and Adhesion Assays: By labeling different cell populations with spectrally distinct DiIC18 dyes (e.g., DiI and DiO), fusion events can be identified by the colocalization of fluorescence.

-

Lipoprotein Labeling: The lipophilic nature of these dyes makes them suitable for labeling and tracking lipoproteins.

Experimental Protocols

The following are generalized protocols for the use of DiIC18 dyes. Optimal concentrations and incubation times should be determined empirically for specific cell types and applications.

Preparation of Stock and Working Solutions

-

Stock Solution (1-5 mM): Dissolve the DiIC18 dye in a high-quality, anhydrous solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol. For example, to prepare a 1 mM stock solution of DiI (MW ~934 g/mol for the perchlorate salt), dissolve 0.934 mg in 1 mL of solvent. Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

-

Working Solution (1-10 µM): Dilute the stock solution in a suitable buffer or serum-free medium to the desired final concentration. It is crucial to vortex the solution well during dilution to prevent aggregation of the dye.

Staining of Cells in Suspension

-

Harvest cells and wash once with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in the working solution at a density of approximately 1 x 10^6 cells/mL.

-

Incubate for 5-20 minutes at 37°C. The optimal time may vary depending on the cell type.

-

Centrifuge the cells to remove the staining solution.

-

Wash the cells two to three times with fresh, pre-warmed medium or PBS to remove unbound dye.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Staining of Adherent Cells

-

Culture cells on coverslips or in culture dishes.

-

Remove the culture medium and wash the cells once with PBS.

-

Add the working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 5-20 minutes at 37°C.

-

Remove the staining solution and wash the cells two to three times with fresh, pre-warmed medium or PBS.

-

The cells can now be imaged live or fixed for further analysis.

Neuronal Tracing in Fixed Tissue

-

Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde in PBS). Post-fix the dissected tissue overnight.

-

Section the tissue to the desired thickness (e.g., 100-300 µm) using a vibratome.

-

Apply a small crystal of the DiIC18 dye directly to the region of interest on the tissue slice using a fine needle or insect pin.

-

Place the slice in a light-protected chamber with a small amount of fixative to prevent drying.

-

Incubate at room temperature or 37°C for several days to weeks to allow for dye diffusion along the neuronal processes.

-

Periodically check the diffusion progress under a fluorescence microscope.

-

Once the desired labeling is achieved, the slice can be mounted for imaging.

Visualization and Logical Relationships

Signaling Pathway Diagram

The following diagram illustrates the general workflow for using DiIC18 dyes for cell labeling and subsequent analysis.

Experimental Logic for Neuronal Tracing

The diagram below outlines the logical steps involved in a typical neuronal tracing experiment using DiIC18 dyes.

Conclusion

The DiIC18 family of lipophilic dyes are powerful and versatile tools for researchers in neuroscience, cell biology, and drug development. Their robust photophysical properties and straightforward application make them indispensable for a wide range of applications, from high-resolution mapping of neural circuits to long-term cell tracking. Understanding the distinct spectral properties of each member of this family is crucial for designing and executing successful multicolor imaging experiments. By following established protocols and optimizing conditions for specific experimental systems, researchers can effectively harness the capabilities of these invaluable fluorescent probes.

References

A Technical Guide to the Discovery and Development of Cyanine Dyes: Focus on Cy2 and DiC18

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, chemical principles, and practical applications of cyanine dyes, with a specific focus on the green-emitting Cy2 and the lipophilic tracer DiC18. From their serendipitous discovery in the 19th century to their current indispensable role in modern biomedical research, cyanine dyes offer a versatile toolkit for fluorescently labeling and visualizing biological structures and processes. This document provides a comprehensive overview of their properties, detailed experimental protocols, and visual representations of key workflows and concepts to empower researchers in their scientific endeavors.

A Luminous History: The Dawn of Cyanine Dyes

The journey of cyanine dyes began in 1856 when English chemist C. H. Greville Williams synthesized a vibrant blue dye from quinoline, which he named "cyanine" after the Greek word for dark blue, kyanos.[1] While initially of limited use in the textile industry due to poor lightfastness, a pivotal breakthrough occurred in 1873.[1][2] German photochemist Hermann Wilhelm Vogel discovered that adding a cyanine dye to photographic emulsions extended their sensitivity to green light, a phenomenon he termed "dye sensitization."[1][3] This discovery revolutionized photography, paving the way for the development of films that could capture a broader spectrum of visible light.[1][3]

The fundamental structure of cyanine dyes consists of two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[4][5][6] The length of this conjugated chain is a key determinant of the dye's absorption and emission spectra; longer chains result in absorption and emission at longer wavelengths.[4][7] This tunability allows for the rational design of a wide array of fluorescent probes spanning the visible and near-infrared (NIR) spectrum.[4][6]

Core Chemistry and Photophysical Properties

Cyanine dyes are characterized by their high molar extinction coefficients, typically ranging from 150,000 to 300,000 M⁻¹cm⁻¹, and moderate to high quantum yields, which contribute to their intense brightness.[4] Their general structure can be categorized into streptocyanines, hemicyanines, and closed-chain cyanines.[6] Modifications to the heterocyclic rings and the polymethine chain can alter properties such as water solubility, photostability, and reactivity for bioconjugation.[5][6]

Cy2: A Workhorse in the Green Spectrum

Cy2 is a popular cyanine dye that emits in the green region of the visible spectrum.[8] It is intensely fluorescent and highly water-soluble, making it a versatile tool for labeling a wide range of biomolecules.[8] The synthesis of Cy2 typically involves the condensation of quaternized heterocyclic salts.[5][9]

DiC18: A Lipophilic Membrane Probe

DiC18(3), commonly known as DiI, is a lipophilic carbocyanine dye widely used for labeling cell membranes.[10][11] Its two long C18 hydrocarbon chains anchor the molecule within the lipid bilayer, causing it to diffuse laterally and stain the entire cell membrane.[10][11] DiI is weakly fluorescent in aqueous solutions but becomes intensely fluorescent upon incorporation into membranes.[11]

Quantitative Data Summary

The photophysical properties of Cy2 and DiC18 are summarized in the tables below for easy comparison. These values can be influenced by the local environment, such as solvent polarity and binding to biological macromolecules.[6][12]

| Property | Cy2 | Source(s) |

| Absorption Maximum (λmax) | ~489 - 492 nm | [8][13] |

| Emission Maximum (λem) | ~506 - 508 nm | [8][13] |

| Molar Extinction Coefficient (ε) | High (characteristic of cyanines) | [4][14] |

| Quantum Yield (Φ) | Moderate to High | [4] |

| Property | DiC18(3) (DiI) | Source(s) |

| Absorption Maximum (λmax) | ~549 nm (in Methanol) | [15] |

| Emission Maximum (λem) | ~565 nm (in Methanol) | [15] |

| Molar Extinction Coefficient (ε) | ~148,000 M⁻¹cm⁻¹ (in Methanol) | [15] |

| Quantum Yield (Φ) | Moderate | [16] |

Key Applications in Research and Drug Development

The unique properties of cyanine dyes have led to their widespread adoption in various research and drug development applications.

-

Fluorescence Microscopy: Cyanine dye-conjugated antibodies are fundamental tools in immunofluorescence microscopy for visualizing specific proteins and cellular structures.[4] The distinct spectral properties of different cyanine dyes facilitate multiplex imaging.[4]

-

Flow Cytometry: Labeled cells can be identified and sorted based on their fluorescence intensity.

-

In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes are particularly valuable for in vivo imaging in animal models due to reduced tissue autofluorescence and deeper tissue penetration.[5][17][18]

-

Nucleic Acid Labeling: Cyanine dyes are used to label oligonucleotide probes for techniques like fluorescence in situ hybridization (FISH) and quantitative real-time PCR (qPCR).[5][19]

-

Drug Delivery and Theranostics: Cyanine dyes can be conjugated to drugs or nanoparticles to track their biodistribution and cellular uptake.[18] Some cyanine derivatives also exhibit therapeutic properties, such as in photodynamic therapy.[20]

Detailed Experimental Protocols

Protocol for Immunofluorescent Staining of Cells with a Cy2-Conjugated Secondary Antibody

This protocol outlines the general steps for immunofluorescently labeling a target protein in fixed and permeabilized cells using a primary antibody followed by a Cy2-conjugated secondary antibody.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody (specific to the target protein)

-

Cy2-conjugated Secondary Antibody (specific to the host species of the primary antibody)

-

Antifade Mounting Medium

-

Microscope slides

Procedure:

-

Cell Culture and Fixation:

-

Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with the fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the Cy2-conjugated secondary antibody to its recommended concentration in blocking buffer. Protect the antibody from light.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

-

Mounting:

-

Carefully remove the coverslips from the dish and mount them onto microscope slides with a drop of antifade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for Cy2 (Excitation: ~490 nm, Emission: ~510 nm).[8]

-

Protocol for Labeling Live Cell Membranes with DiC18(3) (DiI)

This protocol provides a general method for staining the plasma membrane of live cells with DiI.

Materials:

-

Live cells in culture

-

Culture medium (serum-free and complete)

-

DiI stock solution (e.g., 1-2 mg/mL in DMSO or ethanol)[16]

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

Procedure:

-

Prepare Staining Solution:

-

Prepare a working solution of DiI by diluting the stock solution in serum-free culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

-

-

Cell Staining (Suspension Cells):

-

Centrifuge the cells to obtain a pellet and resuspend them in the DiI working solution at a density of approximately 1 x 10⁶ cells/mL.[21]

-

Incubate the cells for 2-20 minutes at 37°C.[21] The optimal incubation time should be determined empirically.

-

Centrifuge the labeled cells and resuspend the pellet in pre-warmed complete culture medium.

-

Wash the cells two more times by centrifugation and resuspension in complete medium to remove unbound dye.[21]

-

-

Cell Staining (Adherent Cells):

-

Grow adherent cells on coverslips or in culture dishes.

-

Remove the culture medium and wash the cells with PBS.

-

Add the pre-warmed DiI working solution to the cells and incubate for 2-20 minutes at 37°C.[21]

-

Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium.[21]

-

-

Imaging:

-

The stained cells are now ready for imaging using a fluorescence microscope with a filter set appropriate for DiI (Excitation: ~549 nm, Emission: ~565 nm).[15]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of cyanine dyes.

References

- 1. benchchem.com [benchchem.com]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. Cyanine dye | Synthesis, Fluorescence, Photostability | Britannica [britannica.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Cyanine - Wikipedia [en.wikipedia.org]

- 7. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence Digital Image Gallery - Indian Muntjac Deer Skin Fibroblast Cells [micro.magnet.fsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. DiI, lipophilic tracer | AxisPharm [axispharm.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 13. Spectrum [Cy2] | AAT Bioquest [aatbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. biotium.com [biotium.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. lifetein.com [lifetein.com]

- 18. crimsonpublishers.com [crimsonpublishers.com]

- 19. Main uses of cyanine dyes | AxisPharm [axispharm.com]

- 20. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]

- 21. docs.aatbio.com [docs.aatbio.com]

The Lipophilic Dye DiIC18: A Technical Guide to Cell Membrane Labeling

An In-depth Examination of the Core Mechanism and Practical Application for Researchers, Scientists, and Drug Development Professionals

Introduction

The lipophilic carbocyanine dye, 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate, commonly known as DiIC18(3) or simply DiI, is a cornerstone tool in cellular biology for the fluorescent labeling of plasma membranes. While sometimes referred to with varied nomenclature, the subject of this guide is the widely utilized orange-red fluorescent dye, DiI. This document provides a comprehensive technical overview of its chemical properties, the mechanism by which it integrates into cell membranes, and detailed protocols for its application in research settings.

DiI's utility stems from its lipophilic nature, allowing it to serve as a passive tracer within the lipid bilayer of cell membranes. Its robust fluorescence and high photostability make it an invaluable reagent for a multitude of applications, including cell tracking, neuronal tracing, and the study of membrane dynamics.[1][2][3] This guide will delve into the quantitative aspects of its use and provide standardized experimental workflows to ensure reproducible and accurate results.

Chemical and Physical Properties of DiIC18(3)

DiI is a cationic indocarbocyanine dye characterized by a central polymethine chain linking two indoline rings, each substituted with two long C18 alkyl chains.[4][5] These long hydrocarbon tails are the key to its lipophilicity and membrane-anchoring capabilities. The dye is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence quantum yield when incorporated into lipid bilayers.[1][4][6]

| Property | Value | Reference |

| Molecular Formula | C59H97ClN2O4 | [2][3] |

| Molecular Weight | 933.88 g/mol | [2][3] |

| Appearance | Deep red/violet solid/crystal | [2][3][7] |

| Excitation Maximum (in Methanol) | 549 nm | [2][3][7] |

| Emission Maximum (in Methanol) | 565 nm | [2][3][7] |

| Extinction Coefficient (in Methanol) | ~148,000 cm-1 M-1 | [8] |

| Solubility | Soluble in DMSO, DMF, and ethanol | [1][3][7] |

Mechanism of Cell Membrane Labeling

The labeling of cell membranes by DiI is a biophysical process driven by its amphiphilic structure. The two long C18 alkyl chains readily insert themselves into the hydrophobic core of the lipid bilayer, while the charged fluorophore remains positioned at the membrane surface.[4][9] Once inserted, the dye is free to diffuse laterally throughout the plasma membrane, eventually staining the entire cell.[1][2][6] This lateral diffusion is a key feature that allows for uniform labeling of the cell surface.

The fluorescence of DiI is environmentally dependent. In aqueous solutions, the dye molecules tend to aggregate, which quenches their fluorescence. However, when partitioned into the lipid environment of the cell membrane, the dye molecules are more isolated and adopt a conformation that allows for strong fluorescence emission.[1][6]

Experimental Protocols

Precise and consistent labeling with DiI requires careful attention to the preparation of staining solutions and the handling of cells. The following are generalized protocols for adherent and suspension cells.

Preparation of Staining Solutions

-

Stock Solution (1-5 mM): Prepare a stock solution of DiI in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol.[1] To facilitate dissolution, the solution can be warmed to approximately 55°C and vortexed or sonicated.[10] Store the stock solution in aliquots at -20°C, protected from light.[1][2] Avoid repeated freeze-thaw cycles.[1]

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer such as serum-free medium, phosphate-buffered saline (PBS), or Hank's Balanced Salt Solution (HBSS).[1] The optimal concentration should be determined empirically for each cell type and application.

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile coverslips or in culture dishes.

-

Aspirate the culture medium.

-

Gently add the DiI working solution to completely cover the cells.

-

Incubate for 5-30 minutes at 37°C.[1][11] The optimal incubation time may vary.

-

Remove the staining solution and wash the cells two to three times with pre-warmed, complete culture medium.[1][11]

-

The cells are now ready for imaging or further experimental procedures.

Staining Protocol for Suspension Cells

-

Harvest cells by centrifugation (e.g., 400 x g for 4 minutes).[1]

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in the DiI working solution at a density of approximately 1x10^6 cells/mL.[1][5]

-

Centrifuge the stained cells to pellet them.

-

Remove the supernatant and resuspend the cells in fresh, pre-warmed medium.

-

Repeat the wash step at least two more times.[5]

-

Resuspend the final cell pellet in the desired buffer or medium for analysis.

Fixation and Permeabilization

Cells stained with DiI can be fixed with paraformaldehyde (PFA). However, it is not recommended to use alcohol-based fixatives like methanol as they can extract the dye from the membrane.[2][12] If permeabilization is required for subsequent immunostaining, a gentle detergent such as 0.1% Triton X-100 can be used, although this may alter the dye's distribution.[2][10][12]

Quantitative Data Summary

The efficiency and intensity of DiI labeling are dependent on several factors, including dye concentration, cell concentration, and incubation time.

| Parameter | Value/Range | Cell Type/System | Notes | Reference |

| Working Concentration | 1 - 10 µM | Various cell lines | Optimal concentration is cell-type dependent. | [1][13] |

| Incubation Time | 2 - 30 minutes | Various cell lines | Longer times may be needed for neuronal tracing. | [1][11] |

| Labeling Efficiency | 70% - 100% | Extracellular Vesicles (HCT-15) | At 8 µM concentration. | [14][15][16] |

| Diffusion Rate (Living Neurons) | ~6 mm/day | Neurons | Significantly faster than in fixed tissue. | [2] |

| Diffusion Rate (Fixed Neurons) | 0.2 - 0.6 mm/day | Neurons | Slower diffusion in fixed preparations. | [2] |

Applications in Research

The stable and non-toxic nature of DiI labeling makes it suitable for a wide array of research applications:

-

Long-term Cell Tracking: Labeled cells can be tracked for extended periods, both in vitro (up to 4 weeks) and in vivo (up to a year).[2][3]

-

Neuronal Tracing: DiI is extensively used for both anterograde and retrograde labeling of neurons to map neural circuits.[3][4][5]

-

Membrane Dynamics: It is employed in studies of cell fusion, cell adhesion, and cell migration.[2][10]

-

Lipoprotein Labeling: DiI can be used to label and track lipoproteins such as LDL and HDL.[1][2]

-

Cytotoxicity Assays: It can be used to label target cells in cytotoxicity assays.[2]

Considerations and Limitations

-

Dye Aggregation: At high concentrations or in aqueous buffers with divalent cations, DiI can form aggregates, leading to non-uniform staining.[5][17] Filtering the working solution may be beneficial.[5]

-

Dye Transfer: While generally resistant to intercellular transfer, some dye transfer may occur if labeled and unlabeled cells are in close contact, especially if membranes are disrupted.[4]

-

Phototoxicity: Like many fluorescent dyes, prolonged and high-intensity laser illumination can lead to phototoxic effects and alter the spectral properties of the dye.[18]

Conclusion

DiIC18(3) is a powerful and versatile tool for the fluorescent labeling of cell membranes. Its mechanism of action is based on the passive insertion and lateral diffusion of its lipophilic structure within the lipid bilayer. By understanding the chemical properties of the dye and adhering to optimized protocols, researchers can achieve bright, uniform, and stable labeling for a wide range of applications in cell biology and neuroscience. Careful consideration of experimental variables such as dye concentration and incubation time is crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DiI (DiIC18(3)) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 3. DiI (DiIC18(3)) (A319639) | Antibodies.com [antibodies.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. interchim.fr [interchim.fr]

- 6. How do the carbocyanine dyes work? | AAT Bioquest [aatbio.com]

- 7. DiI - Wikipedia [en.wikipedia.org]

- 8. DiIC18(3)-DS [1,1-Dioctadecyl-3,3,3,3-tetramethylindocarbocyanine-5,5-disulfonic acid] | AAT Bioquest [aatbio.com]

- 9. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. biotium.com [biotium.com]

- 11. abbkine.com [abbkine.com]

- 12. DiD (DiIC18(5)) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 13. apexbt.com [apexbt.com]

- 14. Quantitative assessment of lipophilic membrane dye‐based labelling of extracellular vesicles by nano‐flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative assessment of lipophilic membrane dye-based labelling of extracellular vesicles by nano-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pathological application of carbocyanine dye-based multicolour imaging of vasculature and associated structures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Alternation of Fluorescent Spectra of Membrane Markers DiI C18(3) and DiI C18(5) Evoked by Laser Illumination - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Hydrophobic Maze: A Technical Guide to Cy2 DiC18 Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the solubility and solvent compatibility of Cy2 DiC18, a lipophilic carbocyanine dye. While "this compound" is not a standard nomenclature, it implies a carbocyanine dye with a C18 alkyl chain and Cy2-like spectral properties (green fluorescence). This profile closely matches the well-characterized dye DiO (DiOC18(3)) . Therefore, this guide will focus on the properties of DiO as a representative analogue, providing a robust framework for handling this class of fluorescent probes.

Carbocyanine dyes are invaluable tools for labeling membranes and other hydrophobic structures in various biological applications, including cell tracing and studies of membrane dynamics.[1][2][3][4] Their utility, however, is critically dependent on proper handling and dissolution, which can be challenging due to their lipophilic nature. This guide provides a comprehensive overview of solubility data, solvent compatibility, and detailed experimental protocols to ensure successful experimental outcomes.

Core Concepts: Understanding Carbocyanine Dye Solubility

The solubility of long-chain carbocyanine dyes like DiO is governed by their amphiphilic structure. They possess a charged fluorophore headgroup and long, lipophilic alkyl tails.[5] This dual nature dictates their poor solubility in aqueous solutions and high affinity for lipid environments.[1][5] While weakly fluorescent in water, they become intensely fluorescent and photostable when incorporated into lipid bilayers.[1][2]

Quantitative Solubility and Solvent Compatibility

Precise quantitative solubility data for carbocyanine dyes in a wide range of organic solvents is not extensively published in a centralized manner. However, based on product information and scientific literature, a qualitative and semi-quantitative understanding can be established. The following table summarizes the recommended solvents and approximate concentrations for creating stock solutions of DiO and similar long-chain carbocyanine dyes.

| Solvent | Recommended Concentration | Notes |

| Dimethyl sulfoxide (DMSO) | 1-5 mM | A common solvent for creating concentrated stock solutions.[1][2] |

| Dimethylformamide (DMF) | 1-5 mM | Preferred over ethanol by some suppliers for stock solutions.[2] |

| Ethanol | 1-2 mM (~1-2 mg/mL) | Often recommended for cell membrane labeling applications.[1] May require heating to fully dissolve the dye.[1] |

| Vegetable Oil | 1-2 mM | Used for creating ready-to-use solutions for microinjection.[1] Requires heating and sonication for dissolution.[1] |

Note: The final working concentration for cell labeling is typically determined empirically for different cell types and experimental conditions.[2]

Experimental Protocols

Success in using lipophilic carbocyanine dyes hinges on the correct preparation of staining solutions. Below are detailed protocols for dissolving and handling these dyes.

Protocol 1: Preparation of Stock Solutions in Organic Solvents

This protocol is suitable for preparing concentrated stock solutions of DiO for subsequent dilution into aqueous buffers or cell culture media.

-

Reagent Preparation:

-

DiO (DiOC18(3)) solid dye

-

High-purity, anhydrous DMSO, DMF, or ethanol.

-

-

Dissolution Procedure:

-

Bring the vial of solid dye to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of the chosen solvent (DMSO, DMF, or ethanol) to the vial to achieve the desired concentration (e.g., 1-5 mM).

-

Vortex the solution vigorously. Due to the lipophilic nature of the dye, complete dissolution may take time.

-

If the dye does not fully dissolve at room temperature, particularly in ethanol, gentle heating is recommended. Incubate the solution at 55°C with periodic vortexing until the dye is completely solubilized.[1]

-

-

Storage:

Protocol 2: Preparation of Working Solutions for Cell Staining

This protocol describes the dilution of the stock solution for direct application to cells.

-

Reagent Preparation:

-

Prepared DiO stock solution (from Protocol 1).

-

A suitable buffer, such as phosphate-buffered saline (PBS) or a serum-free cell culture medium.

-

-

Dilution Procedure:

-

Dilute the stock solution into the chosen buffer to the final desired working concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

-

It is crucial to vortex the solution immediately and thoroughly after adding the dye stock to prevent the formation of dye aggregates.

-

Logical Workflow for Dye Preparation and Cell Staining

The following diagram illustrates the decision-making process and workflow for preparing and using lipophilic carbocyanine dyes like DiO.

References

- 1. biotium.com [biotium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are the properties of carbocyanine dyes? | AAT Bioquest [aatbio.com]

- 4. deepdyve.com [deepdyve.com]

- 5. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Photophysical Properties of Cy2 DiC18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy2 DiC18 is a lipophilic, green-emitting fluorescent dye belonging to the cyanine family. Its structure incorporates the Cy2 fluorophore, characterized by a short polymethine bridge, and two C18 alkyl chains (DiC18). These long hydrocarbon chains impart a strong affinity for lipid bilayers, making this compound an excellent probe for staining cell membranes and other lipid-rich structures.[1][2] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and visualizations of its application in common laboratory workflows.

Core Photophysical Properties

The photophysical characteristics of a fluorescent dye determine its suitability for various applications. For this compound, these properties are influenced by its cyanine core structure and the lipophilic DiC18 side chains. The cyanine core dictates the fundamental absorption and emission wavelengths, while the long alkyl chains influence its solubility, aggregation behavior, and interaction with its microenvironment, which can in turn affect its quantum yield and fluorescence lifetime.[1][3]

Quantitative Data Summary

The following table summarizes the key photophysical parameters for the Cy2 fluorophore. It is important to note that specific values for this compound may vary depending on the solvent, local environment (e.g., incorporation into a lipid membrane), and conjugation to other molecules. The DiC18 chains generally lead to reduced fluorescence in aqueous solutions and enhanced fluorescence in non-polar, lipid-rich environments.[1][4]

| Property | Value | Notes |

| Maximum Excitation Wavelength (λex) | ~492 nm | In aqueous buffer.[5][6] |

| Maximum Emission Wavelength (λem) | ~508 nm | In aqueous buffer.[5][6] |

| Molar Extinction Coefficient (ε) | ~30,000 M-1cm-1 | This is a typical value for Cy2; the exact value can vary. |

| Fluorescence Quantum Yield (ΦF) | ~0.13 (estimated) | Estimated to be approximately 7-fold lower than FITC (ΦF ≈ 0.92). The quantum yield is highly dependent on the environment and is generally higher in non-polar environments. |

| Fluorescence Lifetime (τ) | Not available | Typically in the nanosecond range for cyanine dyes.[7][8] |

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is crucial for its effective use. The following are detailed protocols for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum and determination of the molar extinction coefficient.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound.

Materials:

-

This compound stock solution of known concentration in a suitable solvent (e.g., ethanol or DMSO).

-

Spectrophotometer grade solvent (e.g., ethanol, DMSO, or PBS).

-

Quartz cuvettes (1 cm path length).

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the desired solvent. Concentrations should be in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range for scanning, for example, from 350 nm to 600 nm.

-

Blank the spectrophotometer using a cuvette filled with the same solvent used for the dilutions.

-

Measure the absorbance spectra of each dilution, starting from the most dilute sample.

-

Identify the λmax from the absorbance spectrum of one of the dilutions.

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

Calculate the molar extinction coefficient (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

This protocol describes the measurement of the excitation and emission spectra of this compound.

Objective: To determine the maximum excitation (λex) and emission (λem) wavelengths.

Materials:

-

A dilute solution of this compound (absorbance at λmax < 0.1).

-

Spectrofluorometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Place the cuvette with the this compound solution in the sample holder.

-

To measure the emission spectrum:

-

Set the excitation wavelength to the λmax determined from the absorption spectrum (~492 nm).

-

Scan a range of emission wavelengths, for example, from 500 nm to 600 nm.

-

The peak of this spectrum is the λem.

-

-

To measure the excitation spectrum:

-

Set the emission wavelength to the λem determined in the previous step (~508 nm).

-

Scan a range of excitation wavelengths, for example, from 400 nm to 500 nm.

-

The peak of this spectrum should correspond to the λex.

-

Relative Fluorescence Quantum Yield Determination

This protocol details the calculation of the fluorescence quantum yield of this compound relative to a known standard.[9][10][11]

Objective: To determine the fluorescence quantum yield (ΦF) of this compound.

Materials:

-

Solution of this compound with an absorbance of ~0.1 at the excitation wavelength.

-

A solution of a reference standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.92) with a similar absorbance at the same excitation wavelength.[12]

-

Spectrofluorometer and UV-Vis spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Measure the absorbance of both the this compound solution and the reference standard solution at the chosen excitation wavelength. The absorbance should be low (< 0.1) to avoid inner filter effects.

-

Measure the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate the area under the emission curves for both the sample (Isample) and the reference (Iref).

-

Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

Where:

-

ΦF,ref is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

This protocol describes the measurement of fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).[13][14][15][16]

Objective: To determine the fluorescence lifetime (τ) of this compound.

Materials:

-

Dilute solution of this compound.

-

TCSPC system, including a pulsed light source (e.g., a picosecond laser diode at ~490 nm), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

Procedure:

-

Prepare a dilute solution of this compound to ensure single photon counting statistics.

-

Set up the TCSPC system. The repetition rate of the pulsed light source should be chosen such that the time between pulses is significantly longer than the expected fluorescence lifetime of the sample.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Replace the scattering solution with the this compound solution and acquire the fluorescence decay curve.

-

Analyze the decay curve using appropriate software. The data is typically fitted to a single or multi-exponential decay model after deconvolution of the IRF to obtain the fluorescence lifetime(s) (τ).

Visualizations: Workflows and Mechanisms

Membrane Staining with this compound

This compound's lipophilic nature allows it to readily insert into and diffuse within cellular membranes. This process is driven by the hydrophobic effect, where the long C18 alkyl chains minimize their contact with the aqueous environment by partitioning into the lipid bilayer.[1]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. biotium.com [biotium.com]

- 3. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 4. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Spectrum [Cy2] | AAT Bioquest [aatbio.com]

- 7. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 9. benchchem.com [benchchem.com]

- 10. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 11. degruyterbrill.com [degruyterbrill.com]

- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Fluorescence lifetime measurement using TCSPC [bio-protocol.org]

- 14. horiba.com [horiba.com]

- 15. bhu.ac.in [bhu.ac.in]

- 16. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]

An In-depth Technical Guide on the Toxicity of Carbocyanine Dyes in Live Cells

Topic: Is Cy2 DiC18 Toxic to Live Cells? A Technical Evaluation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the critical question of the toxicity of "this compound" in live-cell applications. Our investigation clarifies that "this compound" is a non-standard nomenclature and likely refers to the widely used green-fluorescent lipophilic carbocyanine dye, DiO (DiOC18(3)) . This document focuses on the toxicological profile of DiO and related long-chain carbocyanine dyes (e.g., DiI).

Introduction and Dye Identification

The query regarding "this compound" toxicity necessitates a clarification of its chemical identity. "Cy2" is a trade name for a different class of cyanine dyes, while "DiC18" refers to the two C18 alkyl chains characteristic of lipophilic carbocyanine tracers. The green-fluorescent dye with these characteristics is commercially known as DiO (3,3'-Dioctadecyloxacarbocyanine Perchlorate) or DiOC18(3). This guide will proceed with the analysis of DiO's toxicity.

Carbocyanine dyes like DiO and its orange-fluorescent counterpart, DiI, are extensively used for labeling cellular membranes in live-cell imaging and tracking studies due to their high fluorescence quantum yield in a lipid environment and their stable incorporation into the plasma membrane. They are generally considered to have low intrinsic toxicity, making them suitable for long-term experiments. However, the interaction of these dyes with excitation light introduces the critical issue of phototoxicity.

Chemical Toxicity (Cytotoxicity in the Absence of Light)

Carbocyanine dyes are generally considered to have low intrinsic cytotoxicity at the concentrations typically used for cell labeling (1-10 µM).

-

Mechanism of Action: These lipophilic dyes insert their long alkyl chains into the lipid bilayer of the cell membrane, where they diffuse laterally. This physical intercalation is the primary mode of labeling and is not known to directly trigger specific toxic signaling pathways at low concentrations.

-

Observed Effects: Studies on various cell types have shown that carbocyanine dyes like DiI do not significantly impair cell proliferation, migration, or differentiation potential. For instance, one study on human adipose-derived stem cells labeled with DiI found no genotoxic or cytotoxic effects up to 72 hours post-labeling.

Phototoxicity: The Primary Concern in Live-Cell Imaging

The major toxicological concern with DiO and other carbocyanine dyes is phototoxicity, which is cell damage induced by the combination of the dye and light.

-

Mechanism of Phototoxicity: When a carbocyanine dye molecule absorbs a photon from the excitation light source, it is promoted to an excited singlet state. It can then transition to an excited triplet state. This long-lived triplet state can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This and other reactive oxygen species (ROS) can cause significant cellular damage.

-

Cellular Consequences of Phototoxicity:

-

Lipid Peroxidation: Since DiO is localized in the cell membrane, the generated ROS can readily attack the polyunsaturated fatty acids in the lipid bilayer, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity and function.

-

Mitochondrial Dysfunction: ROS can damage mitochondrial membranes, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.

-

Apoptosis and Necrosis: The accumulation of cellular damage triggers programmed cell death (apoptosis) or, in cases of severe damage, necrosis. This is often mediated by the activation of caspase cascades.

-

Data Presentation: Quantitative Analysis of Toxicity

While specific IC50 values for DiO phototoxicity are not widely reported and are highly dependent on experimental conditions (e.g., cell type, light intensity, exposure time), the following tables summarize the qualitative and semi-quantitative findings from the literature on carbocyanine dyes.

Table 1: Summary of Chemical Cytotoxicity of Carbocyanine Dyes

| Dye | Cell Type | Concentration | Incubation Time | Observed Effect |

| DiI | Human Adipose-Derived Stem Cells | Not specified | Up to 72 hours | No significant cytotoxicity, no impairment of proliferation or migration. |

| DiD | Murine Mesenchymal Stem Cells | Not specified | Not specified | No interference with differentiation into chondrocytes. |

Table 2: Summary of Phototoxicity of Carbocyanine and Other Fluorescent Dyes

| Dye | Cell Type | Concentration | Light Source / Wavelength | Observed Effect |

| Indocyanine Green (a cyanine dye) | HeLa Cells | 24 µM | Laser (wavelength not specified) | Phototoxic effect observed at 99 J/cm² after 24 hours.[1] |

| Indocyanine Green | HeLa Cells | 94 µM | Laser (wavelength not specified) | Phototoxic effect observed at 24, 60, and 99 J/cm² after 24 hours.[1] |

| SYTO 13 | Primary Endothelial Cells | Not specified | Fluorescent illumination | Reduction in cell motility.[2] |

| GFP-centrin1 / mCherry-centrin1 | RPE1 Cells | N/A (expressed) | 488 nm / 546 nm light | Fewer cells entered mitosis compared to unlabeled cells. |

Experimental Protocols

To assess the cytotoxicity and phototoxicity of DiO, standard cell-based assays can be employed. Below are detailed protocols for the MTT assay (to measure cell viability) and the Annexin V/Propidium Iodide (PI) assay (to detect apoptosis).

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of DiO. For phototoxicity assessment, have two sets of plates: one kept in the dark and one exposed to the excitation light source for a defined period.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the readings and express the results as a percentage of the viability of the untreated control cells.

Annexin V/PI Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with DiO with and without light exposure as described for the MTT assay.

-

Cell Harvesting: After the treatment period, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently-conjugated Annexin V and 1 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-